N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a benzamide derivative featuring a complex heterocyclic architecture. Its structure includes a benzamide backbone substituted with a 1H-imidazole ring linked via a sulfanyl group to a carbamoylmethyl moiety. The carbamoyl group is further functionalized with a 3-chloro-4-methylphenyl substituent, while the benzamide nitrogen is benzylated.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2S/c1-18-10-11-21(15-23(18)27)30-24(32)17-34-26-28-12-13-31(26)22-9-5-8-20(14-22)25(33)29-16-19-6-3-2-4-7-19/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHELIAWDWKUKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the benzamide moiety. Common synthetic routes may include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Benzamide Moiety: This step involves the reaction of the imidazole derivative with benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or benzamide groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or benzamide derivatives.
Scientific Research Applications
N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Compound A : N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
- Key Differences :
- The benzyl group in the target compound is replaced with a furan-2-ylmethyl group.
- The 3-chloro-4-methylphenyl substituent is substituted with a 4-(methylsulfanyl)phenyl group.
- The methylsulfanyl group in Compound A may enhance lipophilicity relative to the chloro-methylphenyl group in the target compound .
Compound B : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Key Differences :
- Lacks the imidazole-sulfanyl-carbamoyl side chain present in the target compound.
- Features a trifluoromethyl group and isopropoxyphenyl substituent.
- Implications :
Physicochemical and Functional Comparisons
Table 1 : Comparative Data for Key Benzamide Derivatives
Key Observations :
Bioactivity: Flutolanil’s trifluoromethyl group is critical for its antifungal activity. The target compound’s imidazole-sulfanyl chain could introduce novel binding interactions, possibly expanding its mechanism of action.
Synthetic Complexity : The target compound’s multi-step synthesis (involving imidazole functionalization and carbamoyl linkages) contrasts with Flutolanil’s simpler benzamide synthesis via direct acylation .
Research Findings and Implications
- Structural Flexibility : The imidazole-sulfanyl-carbamoyl side chain in the target compound provides a modular platform for derivatization, enabling optimization of electronic and steric properties.
- Unresolved Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound remain undocumented, limiting direct comparisons with analogues like Compound A .
- Therapeutic Potential: Benzamide derivatives with heterocyclic appendages (e.g., imidazole) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s chloro-methylphenyl group may enhance target selectivity in such applications.
Biological Activity
N-benzyl-3-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
- Molecular Formula : C27H32ClN3O3S
- Molecular Weight : 514.0793 g/mol
- CAS Number : 5918-96-7
- Physical Properties :
- Density: 1.249 g/cm³
- Boiling Point: 705.7°C
- Flash Point: 380.6°C
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as a RET kinase inhibitor, which is significant in cancer therapy. In studies, derivatives similar to this compound exhibited moderate to high potency in inhibiting RET kinase activity, affecting cell proliferation driven by RET mutations .
- Cell Signaling Modulation : By influencing pathways related to cell growth and apoptosis, this compound may have implications in treating malignancies where RET signaling is dysregulated.
Case Studies and Experimental Data
Recent studies have explored the efficacy of similar benzamide derivatives in various biological assays:
In Vivo Studies
In vivo experiments have demonstrated that compounds with structural similarities to this compound can significantly reduce tumor growth rates in animal models. For instance, a study reported that specific benzamide derivatives led to an extended survival rate in treated cohorts compared to controls .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence product formation?
The synthesis typically involves coupling acyl chlorides with amines or diamines under controlled conditions. For example, acyl chlorides (e.g., m-toluoyl chloride) react with o-phenylenediamine derivatives to form benzimidazole or amide products, depending on reaction parameters . Key factors include:
- Leaving groups : Acyl chlorides facilitate nucleophilic substitution due to their reactivity .
- Temperature : Elevated temperatures (>100°C) promote cyclization to imidazole rings, while lower temperatures favor amide formation .
- Protonating agents : Polyphosphoric acid or HCl can shift equilibrium toward benzimidazole products by stabilizing intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : To confirm the integration of imidazole protons and benzamide substituents.
- X-ray crystallography : Provides unambiguous structural validation, as demonstrated for analogous benzimidazole derivatives (e.g., CCDC 1013218) .
- FTIR : Identifies carbonyl (C=O) and sulfanyl (S-H) functional groups.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the key challenges in purifying this compound, and how can they be addressed?
Challenges include separating regioisomers and removing unreacted precursors. Methodological solutions:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : Optimize solvent polarity (e.g., toluene or acetonitrile) based on solubility data .
- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yields for this compound?
Bayesian optimization leverages prior experimental data to predict optimal reaction conditions (e.g., temperature, catalyst loading). For example:
- Design of Experiments (DoE): Screen variables like solvent polarity and stoichiometry to identify critical factors .
- Algorithmic tuning: Adjust parameters iteratively using Gaussian process models to maximize yield while minimizing trials .
- Case study: Similar optimization reduced synthesis steps for benzamide derivatives by 30% .
Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?
Contradictions often arise from assay variability or structural analogs. Strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for inflammation) and MIC protocols for antimicrobial testing .
- Structural analogs : Compare bioactivity of derivatives (e.g., oxadiazole vs. triazole substituents) to identify functional group contributions .
- Computational docking : Map binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., sulfanyl group modifications)?
Advanced approaches include:
- Frontier orbital analysis : Predict nucleophilic/electrophilic sites via HOMO-LUMO calculations (e.g., sulfanyl groups act as electron donors) .
- DFT simulations : Model transition states for sulfanyl substitution reactions (e.g., with alkyl halides) .
- Molecular dynamics : Simulate solvent effects on reaction pathways using GROMACS .
Q. How does the methylsulfanyl group influence the compound’s stability under acidic or oxidative conditions?
Experimental and theoretical studies show:
- Acidic conditions : Protonation of the imidazole ring stabilizes the molecule, but sulfanyl groups may undergo hydrolysis to sulfoxides .
- Oxidative environments : Methylsulfanyl converts to sulfone derivatives, detectable via LC-MS .
- Mitigation : Use antioxidants (e.g., BHT) in reaction buffers to suppress oxidation .
Methodological Notes
- Data contradiction analysis : Cross-validate spectral data (e.g., NMR vs. X-ray) to resolve structural ambiguities .
- Synthetic scalability : Pilot continuous-flow systems for imidazole cyclization, reducing reaction times from hours to minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
